2-(2,4-Dinitrophenylthio)benzothiazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

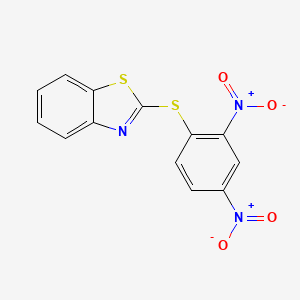

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2,4-dinitrophenyl)sulfanyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3O4S2/c17-15(18)8-5-6-12(10(7-8)16(19)20)22-13-14-9-3-1-2-4-11(9)21-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCPUUVXIUIWMEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063369 | |

| Record name | Benzothiazole, 2-[(2,4-dinitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4230-91-5, 17586-89-9 | |

| Record name | 2-[(2,4-Dinitrophenyl)thio]benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4230-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-((2,4-dinitrophenyl)thio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004230915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-[(2,4-dinitrophenyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzothiazole, 2-[(2,4-dinitrophenyl)thio]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzothiazol-2-yl 2,4-dinitrophenyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2,4-Dinitrophenylthio)benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Benzothiazole Scaffolds in Advanced Chemical Systems

The benzothiazole (B30560) scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring, is a privileged structure in the realm of chemical sciences. jchemrev.comnih.gov Its unique electronic properties and versatile reactivity make it a cornerstone for the design of a wide array of functional molecules. jchemrev.compharmascholars.com

In the field of medicinal chemistry, benzothiazole derivatives are recognized for their extensive pharmacological activities. nih.govhep.com.cn The structural diversity achievable through substitution on the benzothiazole ring has led to the development of compounds with a broad spectrum of biological effects. jchemrev.compharmascholars.com Researchers have successfully synthesized benzothiazole-containing molecules exhibiting anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others. nih.gov This wide range of bioactivity has solidified the benzothiazole scaffold as a critical pharmacophore in the quest for new therapeutic agents. jchemrev.com

Beyond pharmaceuticals, the benzothiazole framework is integral to the advancement of materials science. Its derivatives are utilized in the synthesis of dyes, polymers, and photographic sensitizers. ijper.org The inherent stability and reactivity of the benzothiazole ring system contribute to the development of advanced materials with enhanced properties. chemimpex.com Furthermore, the unique photophysical characteristics of certain benzothiazole derivatives have led to their application as fluorescent probes for the detection of various analytes. chemimpex.com

An Overview of 2 2,4 Dinitrophenylthio Benzothiazole As a Subject of Academic Inquiry

Established Synthetic Pathways to this compound

The traditional synthesis of the title compound relies on two main strategies: the condensation of a benzothiazole precursor with a dinitrophenyl electrophile and the nucleophilic aromatic substitution on a dinitrophenyl ring system.

Condensation Reactions Utilizing 2-Mercaptobenzothiazole (B37678) Precursors

A primary and efficient route to this compound involves the condensation reaction between 2-mercaptobenzothiazole (MBT) and an activated halo-dinitrophenyl compound, typically 1-chloro-2,4-dinitrobenzene (B32670). This reaction is a classic example of nucleophilic substitution where the sulfur atom of the mercaptobenzothiazole acts as the nucleophile.

The reaction is generally carried out by first converting 2-mercaptobenzothiazole into its more nucleophilic salt form, such as the sodium or potassium salt, by treatment with a base like sodium hydroxide (B78521) or potassium carbonate. This salt is then reacted with 1-chloro-2,4-dinitrobenzene in a suitable polar aprotic solvent, such as ethanol (B145695) or dimethylformamide (DMF). The reaction proceeds readily due to the high nucleophilicity of the thiolate anion and the presence of two electron-withdrawing nitro groups on the benzene (B151609) ring, which activate the chlorine atom for displacement.

Reaction Scheme:

This method is widely applicable and can be used to synthesize a variety of substituted derivatives by using appropriately substituted 2-mercaptobenzothiazoles or dinitrohalobenzenes.

Nucleophilic Aromatic Substitution Approaches Involving Dinitrophenyl Moieties

This approach is mechanistically similar to the condensation reaction described above and is a cornerstone of aromatic chemistry. The synthesis of this compound via nucleophilic aromatic substitution (SNAr) involves the attack of the sulfur nucleophile from 2-mercaptobenzothiazole on the electron-deficient aromatic ring of a 2,4-dinitrophenyl derivative.

The presence of the two nitro groups at the ortho and para positions to the leaving group (e.g., a halogen) is crucial for the success of this reaction. These electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby lowering the activation energy of the reaction. wikipedia.orglibretexts.orglibretexts.org The reaction typically proceeds under mild conditions and gives high yields of the desired product.

The general mechanism involves two main steps:

Addition of the nucleophile: The thiolate from 2-mercaptobenzothiazole attacks the carbon atom bearing the leaving group on the dinitrophenyl ring, forming a resonance-stabilized Meisenheimer complex. wikipedia.orglibretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group, typically a halide ion.

This pathway is highly predictable and allows for the synthesis of a wide range of analogues by varying the substituents on both the benzothiazole and the dinitrophenyl rings.

Green Chemistry Approaches in Benzothiazole Synthesis Relevant to the Compound

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For the synthesis of benzothiazole derivatives, including those structurally related to this compound, several green chemistry approaches have been explored.

Microwave-Assisted Synthetic Protocols for Benzothiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. scielo.brnih.govias.ac.in The synthesis of benzothiazole derivatives, which forms the core of the target compound, can be significantly enhanced using microwave irradiation. scielo.brnih.govias.ac.in

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzothiazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation | Reference |

| Reaction Time | Several hours | Minutes | scielo.br |

| Yield | Moderate to good | Good to excellent | scielo.br |

| Solvent | Often requires high-boiling organic solvents | Can be performed solvent-free or in green solvents | nih.govresearchgate.net |

| Energy Consumption | High | Low | ijpbs.com |

Catalyst- and Additive-Free Cyclization Strategies for Benzothiazoles

Another green approach involves the development of catalyst- and additive-free synthetic methods. bohrium.comacs.org For the synthesis of the benzothiazole framework, several protocols have been developed that avoid the use of potentially toxic and expensive metal catalysts or harsh acidic or basic additives. bohrium.comacs.org

One such strategy involves the thermal condensation of 2-aminothiophenol (B119425) with carboxylic acids or their derivatives. While this often requires high temperatures, the elimination of a catalyst simplifies the work-up procedure and reduces chemical waste. Furthermore, some catalyst-free methods for the synthesis of 2-substituted benzothiazoles have been reported to proceed at room temperature, offering a significant advantage in terms of energy efficiency and environmental impact. bohrium.com

Preparation of Structurally Related this compound Derivatives

The synthetic methodologies described above can be readily adapted to prepare a variety of structurally related derivatives of this compound. These derivatives can be synthesized by introducing substituents on either the benzothiazole ring or the dinitrophenyl moiety.

For example, starting with substituted 2-aminothiophenols, one can synthesize benzothiazole precursors with various functional groups such as alkyl, alkoxy, or halo groups on the benzene ring. Subsequent reaction with 1-chloro-2,4-dinitrobenzene would yield the corresponding substituted this compound derivatives.

Similarly, by using different substituted dinitrohalobenzenes, the substitution pattern on the dinitrophenyl ring can be altered. For instance, reacting 2-mercaptobenzothiazole with 1-chloro-2,6-dinitrobenzene would yield 2-(2,6-dinitrophenylthio)benzothiazole.

A study by Saxena et al. describes the synthesis of various derivatives of 2-mercaptobenzothiazole, which can serve as precursors for more complex structures. researchgate.net For instance, they report the synthesis of 4-(benzo[d]thiazol-2-ylthio)-2-nitrobenzoic acid by reacting 2-mercaptobenzothiazole with 4-chloro-2-nitrobenzoic acid. researchgate.net This intermediate can then be further functionalized to produce a range of amide derivatives. researchgate.net

Table 2: Examples of Structurally Related Derivatives

| Derivative Name | Precursor 1 | Precursor 2 |

| 2-(2,4-Dinitrophenylthio)-6-methylbenzothiazole | 6-Methyl-2-mercaptobenzothiazole | 1-Chloro-2,4-dinitrobenzene |

| 2-(2,6-Dinitrophenylthio)benzothiazole | 2-Mercaptobenzothiazole | 1-Chloro-2,6-dinitrobenzene |

| 4-(Benzothiazol-2-ylthio)-2-nitrobenzoic acid | 2-Mercaptobenzothiazole | 4-Chloro-2-nitrobenzoic acid |

Synthesis of Sulfonyl and Amino-Substituted Benzothiazole Analogues

The introduction of sulfonyl and amino groups to the benzothiazole scaffold can significantly alter its physicochemical and biological properties. Various synthetic strategies have been developed to produce these analogues.

Sulfonyl-Substituted Analogues:

A primary method for synthesizing sulfonyl-substituted benzothiazoles involves the oxidation of a corresponding thioether precursor. For instance, the synthesis of 2-(prop-2-yn-1-ylsulfonyl)benzo[d]thiazole begins with a nucleophilic substitution reaction (SN2) between benzothiazole-2-thiol (2-MBT) and 3-bromopropyne in a basic medium, yielding the thioether intermediate, 2-(prop-2-yn-1-ylthio)benzo[d]thiazole. rdd.edu.iqanjs.edu.iq This intermediate is then oxidized to the desired sulfonyl compound. rdd.edu.iqanjs.edu.iq

Common oxidizing agents for this transformation include a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid, or meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane (B109758) (DCM). rdd.edu.iq The reaction with potassium dichromate is typically performed at a controlled temperature, starting at 0-5°C and gradually increasing to 30°C, affording the product in good yield. rdd.edu.iqanjs.edu.iq

| Precursor | Oxidizing Agent | Solvent | Yield |

| 2-(prop-2-yn-1-ylthio)benzo[d]thiazole | Potassium Dichromate / H₂SO₄ | Glacial Acetic Acid | 72% |

| 2-(prop-2-yn-1-ylthio)benzo[d]thiazole | m-CPBA | Dichloromethane | Not specified |

Amino-Substituted Analogues:

For the synthesis of amino-substituted benzothiazoles, solid-phase peptide synthesis (SPPS) has emerged as an efficient method for creating 2-(aminophenyl)benzothiazolyl (AP-BTH) amino acids and peptides. mdpi.comnih.gov This technique combines the pharmacologically significant AP-BTH scaffold with amino acids, leveraging the widely used 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy. mdpi.com The key steps involve attaching an aminobenzoic acid scaffold to a resin, followed by the introduction of the first amino acid and subsequent cyclization to form the AP-BTH structure after cleavage from the resin. mdpi.com This solid-phase approach offers advantages over traditional solution-phase methods, which can be limited by high temperatures, complex product mixtures, and low reactivity. mdpi.com

Generation of Dinitrophenyl-Containing Molecular Hybrids

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced efficacy or a better pharmacological profile. The 3,5-dinitrophenyl group has been identified as a key fragment in the development of potent therapeutic agents, particularly in the field of antitubercular research. nih.gov

Researchers have successfully generated molecular hybrids by incorporating the 3,5-dinitrophenyl moiety into various heterocyclic systems, such as 1,2,4-triazoles. nih.gov Structure-activity relationship (SAR) studies on these hybrids have revealed that the positioning of the 3,5-dinitrophenyl group is crucial for their biological activity. nih.gov For example, S-substituted 4-alkyl-5-(3,5-dinitrophenyl)-4H-1,2,4-triazole-3-thiols have demonstrated exceptionally high in vitro antimycobacterial activities, with minimum inhibitory concentrations (MICs) significantly lower than those of current first-line drugs. nih.gov

The development of these dinitrophenyl-containing hybrids exemplifies a rational approach to drug discovery, where distinct molecular fragments are strategically combined to target specific biological pathways. nih.govtaylorfrancis.com

| Hybrid Scaffold | Target Activity | Key Findings |

| 3,5-Dinitrophenyl-1,2,4-triazole | Antitubercular | The position of the dinitrophenyl fragment is critical for efficiency. nih.gov |

| 3,5-Dinitrophenyl-1,3,4-oxadiazole | Antimycobacterial | Shows potent activity against multidrug-resistant strains. |

Chemical Reactivity and Mechanistic Investigations of 2 2,4 Dinitrophenylthio Benzothiazole

Nucleophilic and Electrophilic Substitution Patterns of the Benzothiazole (B30560) and Dinitrophenylthio Moieties

The reactivity of 2-(2,4-dinitrophenylthio)benzothiazole (B97576) is dominated by the electronic properties of its constituent aromatic rings. The 2,4-dinitrophenyl group is highly electron-deficient due to the strong electron-withdrawing nature of the two nitro groups. This electronic feature makes the ipso-carbon (C1, attached to the thioether sulfur) exceptionally electrophilic and susceptible to nucleophilic attack. Consequently, the most prominent reaction pattern for this molecule is Nucleophilic Aromatic Substitution (SNAr).

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process involving a resonance-stabilized Meisenheimer intermediate. researchgate.netnih.gov However, some SNAr reactions have been shown to proceed via a concerted mechanism. rsc.org For substrates like this compound, a nucleophile attacks the C1 carbon, leading to the formation of an intermediate, followed by the departure of the benzothiazole-2-thiolate anion, a relatively stable leaving group. researchgate.netsemanticscholar.org

Conversely, electrophilic aromatic substitution is highly disfavored on both ring systems. The dinitrophenyl ring is severely deactivated by the nitro groups. The benzothiazole ring is also deactivated towards electrophiles due to the electronegativity of the nitrogen and sulfur heteroatoms.

Differential Reactivity of Sulfur Atoms in Thioether and Benzothiazole Rings

The molecule contains two distinct sulfur atoms: one in the exocyclic thioether linkage and one as part of the heterocyclic benzothiazole ring. These sulfur atoms exhibit different chemical reactivity.

Thioether Sulfur: This sulfur atom is the primary site of cleavage in SNAr reactions, where the entire benzothiazol-2-ylthio moiety acts as the leaving group. It is also susceptible to oxidation to form a sulfoxide (B87167) and subsequently a sulfone. masterorganicchemistry.com Its lone pair electrons are more localized compared to the thiazole (B1198619) sulfur, making it potentially more nucleophilic, although this reactivity is tempered by the steric bulk of the attached aromatic systems.

Benzothiazole Ring Sulfur: This endocyclic sulfur atom is an integral part of an aromatic system. Its lone pair electrons are delocalized within the π-system of the ring, which reduces its nucleophilicity. analis.com.my Its primary reactivity is associated with processes that affect the entire ring system, such as oxidative ring-opening, rather than reactions localized on the sulfur atom itself. scholaris.caresearchgate.net

Influence of Substituent Electronic Effects on Reaction Rates

The electronic effects of the substituents are the primary drivers of the molecule's reactivity, particularly in SNAr reactions. The two nitro groups on the phenyl ring are the most influential, activating the ring for nucleophilic attack.

The rate of nucleophilic substitution is significantly enhanced by these electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. Kinetic studies on related 2,4-dinitrophenyl thioethers have quantified these effects. acs.orgacs.org For instance, the reaction of various 2,4-dinitrobenzene derivatives with the nucleophile hydrazine (B178648) showed that the rate-determining step can shift from the formation of the intermediate to the departure of the leaving group, depending on the leaving group's basicity and the solvent. researchgate.netsemanticscholar.org

| Substituent Location | Substituent Type | Effect on Ring | Impact on SNAr Rate |

|---|---|---|---|

| Dinitrophenyl Ring | -NO2 (Electron-Withdrawing) | Activation | Strongly Increases |

| Benzothiazole Ring | Electron-Withdrawing Group | Improves Leaving Group Ability | Increases |

| Benzothiazole Ring | Electron-Donating Group | Worsens Leaving Group Ability | Decreases |

Steric Hindrance Effects on Reaction Efficiency

While electronic effects are dominant, steric hindrance also plays a crucial role in the reaction efficiency. The approach of a nucleophile to the C1 position of the dinitrophenyl ring is impeded by the ortho-nitro group and the large, non-planar benzothiazole-2-thio group.

This steric crowding around the reaction center can decrease the rate of reaction compared to less hindered substrates. Studies on the synthesis of various benzothiazole derivatives have consistently shown that bulky substituents near the reaction site lead to lower yields and require longer reaction times or harsher conditions. mdpi.com For example, the presence of ortho-positioned groups in aromatic precursors often results in diminished yields due to steric hindrance. nih.gov The activity of some biologically relevant 2-(thio)ureabenzothiazoles was found to be enhanced when steric hindrance was reduced. nih.govmdpi.com Therefore, the efficiency of nucleophilic substitution on this compound will be a balance between the strong electronic activation and significant steric hindrance.

Oxidation Reactions and Their Mechanistic Pathways

The oxidation of this compound can proceed via multiple pathways, depending on the nature of the oxidizing agent and the reaction conditions. The primary sites for oxidation are the thioether sulfur and the benzothiazole ring.

The exocyclic thioether sulfur atom can be readily oxidized. Mild oxidation, typically with one equivalent of an oxidant like a peroxy acid (e.g., m-CPBA), would yield the corresponding sulfoxide. Further oxidation with a stronger oxidant or excess reagent would produce the sulfone. masterorganicchemistry.com This is a common reaction pathway for thioethers.

A more complex mechanistic pathway involves the oxidation of the benzothiazole ring itself. Studies using reagents like magnesium monoperoxyphthalate hexahydrate (MMPP) on benzothiazole derivatives have shown that oxidation can lead to a complete ring-opening. scholaris.caresearchgate.net A proposed mechanism for this transformation involves:

Coordination of a Lewis acid (e.g., Mg²⁺ from MMPP) to the nitrogen atom of the thiazole ring.

This coordination increases the electrophilicity of the C2 carbon.

Nucleophilic attack by water (present in the MMPP hexahydrate) at the C2 position, leading to the opening of the thiazole ring to form a thiol intermediate. scholaris.ca

Subsequent oxidation of the newly formed thiol group to a sulfonic acid derivative. scholaris.caresearchgate.net

Investigations into the gas-phase oxidation of 2-methylbenzothiazole (B86508) by hydroxyl radicals also point to multiple reaction pathways, including attack on the benzene (B151609) portion of the ring and on the C2 substituent, highlighting the diverse reactivity of the benzothiazole scaffold under oxidative stress. acs.org

| Reaction Site | Oxidant Type | Potential Product(s) | Mechanistic Feature |

|---|---|---|---|

| Thioether Sulfur | Mild (e.g., 1 eq. m-CPBA) | 2-(2,4-Dinitrophenylsulfinyl)benzothiazole (Sulfoxide) | Direct oxidation of sulfur lone pair |

| Thioether Sulfur | Strong (e.g., excess m-CPBA) | 2-(2,4-Dinitrophenylsulfonyl)benzothiazole (Sulfone) | Further oxidation of sulfoxide |

| Benzothiazole Ring | Specific (e.g., MMPP) | Acylamidobenzene sulfonate esters | Lewis-acid assisted ring-opening followed by thiol oxidation |

Mechanistic Studies on Related Benzothiazole Formation and Photochemical Dynamics

The formation of the benzothiazole ring system, a core component of the title compound, has been the subject of detailed mechanistic studies. The condensation of 2-aminothiophenols with aldehydes or other carbonyl compounds is a primary route to 2-substituted benzothiazoles. mdpi.com Recent investigations have focused on sustainable methods, including photochemical approaches that leverage the inherent properties of the reactants.

Photosensitization by In Situ-Generated Disulfides

A notable advancement in understanding benzothiazole synthesis is the discovery of a mechanism involving an in situ-generated photosensitizer. In the visible-light-mediated synthesis of benzothiazoles from 2-aminothiophenol (B119425) and aldehydes, it was found that an external photocatalyst is not always necessary.

The proposed mechanism involves the initial aerobic oxidation of the 2-aminothiophenol starting material to form its corresponding disulfide, 2,2'-dithiobis(aniline). This disulfide intermediate can absorb visible light, promoting it to an excited state. The excited disulfide then acts as an endogenous photosensitizer, transferring energy to molecular oxygen (³O₂) to generate reactive oxygen species such as singlet oxygen (¹O₂) and superoxide (B77818) anions. These species are the active oxidants that drive the final dehydrogenation step, converting the cyclized benzothiazoline (B1199338) intermediate into the aromatic benzothiazole product.

Further photochemical studies on related disulfides, such as 2,2′-dithiobis(benzothiazole), show that UV photolysis leads to the rapid formation of the benzothiazole-2-thiyl radical. researchgate.netrsc.org This radical is a key reactive intermediate in various photochemical processes, demonstrating the rich photochemical dynamics of sulfur-containing benzothiazole derivatives. researchgate.netrsc.org

Generation of Reactive Oxygen Species (e.g., Singlet Oxygen, Superoxide Anion)

The generation of reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and the superoxide anion (O₂⁻) by a molecule is often associated with its ability to act as a photosensitizer. Photosensitizers can absorb light energy and transfer it to molecular oxygen, leading to the formation of these highly reactive species.

While direct experimental evidence for this compound as a photosensitizer is scarce, the presence of the dinitrophenyl group suggests a potential for such activity. Nitroaromatic compounds are known to undergo photochemical reactions. Upon absorption of ultraviolet or visible light, the nitro group can promote the molecule to an excited triplet state. This excited molecule can then interact with ground-state molecular oxygen (³O₂) through two primary mechanisms:

Type I Mechanism: Involves electron transfer from the excited photosensitizer to a substrate or solvent molecule, which can then react with oxygen to produce a superoxide anion.

Type II Mechanism: Involves the direct transfer of energy from the excited triplet state of the photosensitizer to ground-state oxygen, resulting in the formation of singlet oxygen.

In the context of this compound, it is conceivable that upon irradiation, the dinitrophenyl moiety could facilitate the generation of an excited state capable of interacting with molecular oxygen to produce either singlet oxygen or a superoxide anion. For instance, a related study on the synthesis of benzothiazoles demonstrated that an in situ-generated disulfide can act as a photosensitizer, facilitating the generation of both singlet oxygen and superoxide anion, which are crucial for the dehydrogenation step in the synthesis. nih.gov This lends credence to the possibility that the disulfide-like linkage in this compound could play a role in mediating ROS generation.

The efficiency of ROS generation would be dependent on various factors, including the wavelength of incident light, the solvent environment, and the presence of other quenching species.

Table 1: Potential Reactive Oxygen Species Generated by this compound

| Reactive Oxygen Species | Plausible Generation Pathway |

| Singlet Oxygen (¹O₂) | Energy transfer from the excited triplet state of the dinitrophenyl moiety to ground-state molecular oxygen (Type II mechanism). |

| Superoxide Anion (O₂⁻) | Electron transfer from the excited state of the molecule to molecular oxygen (Type I mechanism). |

Proposed Mechanisms for Specific Bond Cleavages and Rearrangements

The structure of this compound features several bonds susceptible to cleavage, most notably the sulfur-sulfur (S-S) bond and the carbon-sulfur (C-S) bonds. The reactivity of these bonds is significantly influenced by the electron-withdrawing nature of the dinitrophenyl group and the inherent properties of the benzothiazole ring.

Bond Cleavage Mechanisms:

Cleavage of the S-S bond can proceed through either a homolytic or heterolytic pathway.

Homolytic Cleavage: This process involves the symmetrical breaking of the S-S bond, where each sulfur atom retains one of the bonding electrons, leading to the formation of two radical species: a benzothiazol-2-ylthiyl radical and a 2,4-dinitrophenylthiyl radical. This type of cleavage is typically initiated by heat or light (photolysis). The resulting radicals are highly reactive and can participate in a variety of subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems.

Heterolytic Cleavage: This involves the unsymmetrical breaking of the S-S bond, where one sulfur atom retains both bonding electrons, resulting in the formation of a cation and an anion. The direction of this cleavage is dictated by the relative stability of the resulting ions. Given the strong electron-withdrawing effect of the two nitro groups on the phenyl ring, the 2,4-dinitrophenylthio group is a good leaving group. Therefore, nucleophilic attack on the sulfur atom attached to the benzothiazole ring would likely lead to the cleavage of the S-S bond, generating a benzothiazole-2-thiolate anion and a 2,4-dinitrophenylsulfenyl cation or a related species. Conversely, electrophilic attack on the sulfur atom of the dinitrophenylthio moiety could also facilitate cleavage. Unsymmetrical disulfides with nitrophenyl substituents have been noted for the electronic activation of the leaving arylthio group for nucleophilic attack on the disulfide bond. nih.gov

Rearrangements:

While specific rearrangement reactions of this compound are not well-documented, the potential for intramolecular reactions exists, particularly involving the reactive species generated from bond cleavage. For instance, the radical or ionic intermediates formed could potentially undergo cyclization or other rearrangement pathways depending on the reaction conditions.

Table 2: Proposed Bond Cleavage Pathways for this compound

| Cleavage Type | Initiating Factor | Products |

| Homolytic S-S Cleavage | Heat or Light | Benzothiazol-2-ylthiyl radical + 2,4-Dinitrophenylthiyl radical |

| Heterolytic S-S Cleavage | Nucleophilic Attack | Benzothiazole-2-thiolate anion + 2,4-Dinitrophenylsulfenyl cation (or derivative) |

Advanced Spectroscopic and Structural Elucidation of 2 2,4 Dinitrophenylthio Benzothiazole

Elucidation of Molecular Conformations and Geometries

Detailed research findings on the molecular conformation and geometry of 2-(2,4-Dinitrophenylthio)benzothiazole (B97576), including specific bond lengths, bond angles, and dihedral angles, are not present in the available literature. Such an analysis would typically involve techniques like single-crystal X-ray diffraction to determine the solid-state structure or computational chemistry methods (e.g., DFT) to predict the most stable conformers in the gaseous phase. Without these studies, a scientifically accurate description of the molecule's three-dimensional structure cannot be provided.

Vibrational and Electronic Spectroscopic Characterization for Structural Confirmation

Similarly, a detailed vibrational and electronic spectroscopic characterization for this compound is not documented. A comprehensive analysis would require:

Vibrational Spectroscopy (FT-IR/Raman): The experimental recording of FT-IR and Raman spectra, followed by the assignment of specific vibrational modes (e.g., C-H stretching, N=C stretching, NO2 symmetric and asymmetric stretching) to observed peaks. This is often supported by theoretical frequency calculations.

Electronic Spectroscopy (UV-Vis): The recording of the UV-Vis absorption spectrum to identify the electronic transitions within the molecule, typically correlated with theoretical calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap.

The absence of such published data prevents the creation of the requested data tables and a thorough discussion of the spectroscopic properties that confirm the compound's structure.

Computational Chemistry and Theoretical Modeling of 2 2,4 Dinitrophenylthio Benzothiazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules, offering reliable results with low computational cost. scirp.org Such theoretical studies provide a molecular-level understanding of stability and reactivity. scirp.orgscirp.org For benzothiazole (B30560) and its derivatives, DFT calculations are employed to analyze their geometric structure, vibrational properties, and electronic characteristics. scirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the energy gap (E_gap), is a key indicator of molecular stability; molecules with smaller energy gaps are generally more reactive. mdpi.comnih.gov

Analysis of HOMO and LUMO energies is a reliable method for evaluating the electron-donating and electron-accepting capabilities of molecules. scirp.org The electronic transitions, which occur when a molecule absorbs energy from UV or visible light, involve the excitation of an electron from a lower energy orbital to a higher energy one, often from the HOMO to the LUMO. libretexts.org In conjugated systems like benzothiazole derivatives, these π - π* transitions have smaller energy gaps, meaning they absorb light at longer wavelengths. libretexts.org Time-dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra and predict the wavelengths of maximum absorption, which are primarily associated with HOMO-LUMO transitions. scirp.orgnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for Benzothiazole Derivatives

| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Benzothiazole Core | -6.8 to -7.2 | -1.9 to -2.3 | 4.5 to 5.3 |

| Substituted Benzothiazoles | -5.5 to -6.5 | -2.5 to -3.5 | 2.0 to 4.0 |

Note: These values are representative examples based on DFT studies of various benzothiazole derivatives and are intended to illustrate the typical range.

DFT calculations are used to determine various global reactivity descriptors that provide quantitative measures of a molecule's reactivity. scirp.org These descriptors are derived from the HOMO and LUMO energy values and include chemical potential (μ), chemical hardness (η), softness (s), and the electrophilicity index (ω). mdpi.comresearchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Molecules with a low chemical hardness are considered "soft" and are more reactive. scirp.orgnih.gov

Electronegativity (χ): The ability of a molecule to attract electrons. scirp.org

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge. A higher electrophilicity index indicates a greater capacity to act as an electrophile. scirp.org

These descriptors help in predicting the reactive nature of molecules like 2-(2,4-Dinitrophenylthio)benzothiazole (B97576). For instance, a low hardness value and high softness value would suggest high reactivity. scirp.org

Table 2: Calculated Chemical Reactivity Descriptors for a Model Benzothiazole System

| Descriptor | Symbol | Formula | Representative Value |

|---|---|---|---|

| Chemical Hardness | η | (I-A)/2 | 2.25 eV |

| Chemical Potential | μ | -(I+A)/2 | -4.5 eV |

| Electronegativity | χ | (I+A)/2 | 4.5 eV |

| Softness | S | 1/η | 0.44 eV⁻¹ |

| Electrophilicity Index | ω | μ²/2η | 4.5 eV |

Note: I (Ionization Potential ≈ -E_HOMO) and A (Electron Affinity ≈ -E_LUMO). Values are illustrative for a generic benzothiazole derivative.

Molecular Docking and Simulation Studies for Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com It is widely used to understand the interaction between a ligand, such as a benzothiazole derivative, and a biological receptor, like an enzyme or protein. mdpi.combiointerfaceresearch.com This method provides insights into binding patterns and affinities. nih.gov

Docking studies help identify the specific binding sites on a receptor where a ligand interacts. For benzothiazole derivatives, these studies have been used to explore their interactions with various biological targets, such as dihydroorotase, GABA-aminotransferase inhibitors, and triosephosphate isomerase. wjarr.commdpi.comresearchgate.net The analysis reveals how the ligand fits into the active site or other cavities of the receptor. mdpi.com For example, studies on inhibitors of triosephosphate isomerase from Trypanosoma cruzi (TcTIM) showed that benzothiazole inhibitors preferentially bind to a tunnel-shaped cavity at the interface of the protein's subunits. researchgate.net The binding of 2-(4′-Methylaminophenyl)benzothiazole (BTA-1), a related compound, to amyloid deposits in the brain has also been studied, confirming specific interactions with Aβ fibrils. nih.gov

The stability of the ligand-receptor complex is governed by non-covalent interactions. rsc.org Molecular docking simulations can detail these interactions, which commonly include hydrogen bonds and π-π stacking.

Hydrogen Bonding: These interactions occur between a hydrogen atom and an electronegative atom like oxygen or nitrogen. In docking studies of benzothiazole derivatives, hydrogen bonds are frequently observed with key amino acid residues in the receptor's active site, such as ASN44 or LEU222 in E. coli dihydroorotase. wjarr.commdpi.com

Pi-Pi (π-π) Stacking: This refers to the attractive, noncovalent interactions between aromatic rings. The benzothiazole structure contains aromatic rings, making π-π stacking a significant factor in its molecular interactions. researchgate.net These interactions play a vital role in stabilizing the crystal packing and molecular assemblies of benzothiazole-containing structures. rsc.orgresearchgate.net Theoretical studies suggest that hydrogen bonding can influence the strength of π-π stacking interactions by affecting the electron density of the aromatic rings. rsc.org

Theoretical Predictions of Optical and Electronic Properties

Theoretical calculations are instrumental in predicting the optical and electronic properties of novel materials for applications like organic light-emitting diodes (OLEDs). researchgate.net For benzothiazole derivatives, DFT and TD-DFT methods are used to predict properties such as their absorption and emission spectra. researchgate.netnih.gov

The calculated electronic properties, including the HOMO-LUMO gap, ionization potential, and electron affinity, provide a basis for understanding how structural modifications can tune the optoelectronic characteristics of these molecules. researchgate.netscienceopen.com For example, studies on thiophene-appended benzothiazole compounds have shown that metal-ligand complexation leads to a red shift in the emission spectrum, a phenomenon confirmed by a decreased band gap calculated from theoretical models. nih.gov These theoretical predictions are crucial for designing new benzothiazole-based materials with desired optical and electronic functionalities. scienceopen.com

Applications of 2 2,4 Dinitrophenylthio Benzothiazole in Contemporary Academic Research

Role in Advanced Materials Science and Engineering

In the realm of materials science, 2-(2,4-Dinitrophenylthio)benzothiazole (B97576) is recognized for its potential to be incorporated into the synthesis of advanced materials. chemimpex.com Its stability and reactivity make it a candidate for developing polymers and coatings with tailored properties. chemimpex.com

Development of Polymers and Coatings with Enhanced Properties

The incorporation of this compound into polymer and coating formulations is an area of active interest. The compound's structure suggests that it can influence the performance characteristics of these materials, potentially enhancing durability and resistance to environmental factors. chemimpex.com While specific research detailing the performance of polymers and coatings containing this exact compound is not extensively documented in publicly available literature, its role as a component in the development of advanced materials is noted. chemimpex.com One of its synonyms, RUBBER ACCELERATOR DBM(DNBT), suggests its use in the rubber industry to enhance material properties.

Exploration in Materials with Specific Optical and Electrical Characteristics

Analytical Chemistry Methodologies

In analytical chemistry, this compound serves as a valuable reagent, particularly in the detection and quantification of various substances. chemimpex.com

Utilization as a Reagent for Detection and Quantification of Substances

This compound is employed in various analytical methods to help identify and measure specific substances within complex mixtures. chemimpex.com Its utility as a research chemical is well-established, although specific protocols and detailed performance data for the detection of a wide range of substances are not extensively published in peer-reviewed journals.

Applications in Heavy Metal and Pollutant Detection Systems

A notable application of this compound in analytical chemistry is in the detection of heavy metals and other environmental pollutants. chemimpex.com The compound's ability to interact with these analytes allows for precise and reliable measurements, which is crucial for environmental monitoring and ensuring compliance with safety regulations. chemimpex.com While the principle of its application in this area is acknowledged, detailed research findings and data tables from specific studies using this compound for heavy metal and pollutant detection are not widely available.

Biochemical and Biological Research Probes

The structural characteristics of this compound also lend themselves to applications in the life sciences, particularly as a probe in biochemical and biological research. chemimpex.com

The compound's potential as a fluorescent probe is a key area of interest. chemimpex.com Fluorescent probes are instrumental in biological studies for tracking cellular processes and detecting specific biomolecules. The benzothiazole (B30560) core is a common feature in many fluorescent dyes. While the specific use of this compound as a widely adopted biological probe is not extensively documented with detailed experimental data in the scientific literature, its potential for such applications is recognized. It is utilized in research related to enzyme activity and protein interactions, offering insights into biological processes and potential therapeutic targets. chemimpex.com

Below is a table summarizing the general properties of this compound.

| Property | Value |

| CAS Number | 17586-89-9 |

| Molecular Formula | C13H7N3O4S2 |

| Molecular Weight | 333.34 g/mol |

| Appearance | Light yellow to brown powder/crystal |

| Melting Point | 159 - 163 °C |

| Purity | ≥ 98% |

Fluorescent Probes for Cellular Process Tracking and Biomolecule Detection

Derivatives of this compound are instrumental in the development of fluorescent probes for visualizing and quantifying specific biomolecules within living cells. The core principle behind these probes is a "turn-on" fluorescence mechanism. The 2,4-dinitrophenyl group acts as a fluorescence quencher through a process known as photoinduced electron transfer (PET). nih.gov In its native state, the probe is non-fluorescent or weakly fluorescent.

The key to its function lies in the selective cleavage of the bond between the sulfur atom and the 2,4-dinitrophenyl group by specific analytes, particularly biological thiols (biothiols) like cysteine, homocysteine, and glutathione. nih.govnih.gov This cleavage removes the quenching moiety, restoring the fluorescence of the core benzothiazole fluorophore and resulting in a significant, detectable increase in light emission. nih.gov This mechanism allows for the sensitive and selective detection of these important biomolecules.

Researchers have successfully designed probes incorporating the 2,4-dinitrobenzenesulfonate (B1228243) (a structurally similar reactive group) into a benzothiazole-based dye. These probes exhibit favorable properties for cellular imaging, including:

High selectivity for biothiols over other biologically relevant species. nih.gov

A remarkable "turn-on" fluorescence signal, with increases of over 100-fold upon reaction. nih.gov

Good cell membrane permeability, enabling the visualization of intracellular biothiols. nih.gov

Large Stokes shifts, which minimize interference from self-quenching and autofluorescence, enhancing detection clarity. nih.gov

These characteristics make such probes powerful tools for tracking the dynamics of biothiols, which play crucial roles in maintaining cellular redox homeostasis and are implicated in numerous disease states. nih.gov

Investigations into Enzyme Activity and Protein Interactions

The benzothiazole scaffold and its derivatives are actively investigated in the context of enzyme inhibition and protein binding. While direct studies on this compound are limited, research on analogous structures provides significant insight into how these molecules interact with proteins.

A computational and experimental study on 2-(methylthio)-benzothiazole, a compound with a similar 2-thioether linkage, revealed the specific molecular forces governing its interaction with the enzyme lysozyme. mdpi.com The study identified that the binding is primarily driven by:

Aromatic and Hydrophobic Van der Waals Interactions: Specifically, π-π stacking interactions between the benzothiazole's benzene (B151609) ring and aromatic amino acid residues (like tryptophan) in the protein's binding site. mdpi.com

Hydrogen Bonding: These interactions further contribute to the stability of the compound-protein complex. mdpi.com

Such detailed interaction studies are crucial for understanding how benzothiazole derivatives can modulate the function of proteins and enzymes. The benzothiazole nucleus is a common feature in molecules designed to inhibit various enzymes by targeting their active sites. For instance, different benzothiazole derivatives have been synthesized and evaluated as inhibitors for enzymes like dihydroorotate (B8406146) synthase (DHPS) in bacteria, DNA topoisomerase IIα, and c-Jun N-terminal kinase (JNK), highlighting the broad potential of this chemical class in enzyme-targeted research. mdpi.comresearchgate.netnih.gov

Application as a Probe for Endogenous Hydrogen Sulfide (B99878) Detection

Hydrogen sulfide (H₂S) is a crucial signaling molecule in the body, and its abnormal levels are linked to various diseases. Consequently, there is a significant research interest in developing tools for its detection. Probes based on the 2-(2,4-dinitrophenyl) recognition motif attached to a benzothiazole fluorophore are particularly effective for this purpose.

The detection mechanism is analogous to that for other biothiols. H₂S acts as a nucleophile that cleaves the ether or thioether bond connected to the 2,4-dinitrophenyl group. This reaction releases the unquenched benzothiazole fluorophore, producing a "turn-on" fluorescent signal that can be correlated to the concentration of H₂S. This strategy has been successfully employed to create probes that can detect H₂S in various media, including living cells.

Pharmaceutical Research and Development of Novel Chemical Entities

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.com While this compound is not typically a final drug product, its structure and reactivity are relevant to the synthesis and design of new therapeutic agents.

Intermediates for Synthesizing Biologically Active Compounds

Benzothiazole derivatives are key intermediates in the synthesis of more complex molecules with pharmaceutical applications. researchgate.net The typical synthetic route to 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol (B119425) with various reagents like carboxylic acids, aldehydes, or acyl chlorides. mdpi.com

The 2-(2,4-dinitrophenylthio) group is primarily used as a reactive moiety in probes rather than a stable building block for larger molecules. Its main utility in synthesis is related to its ability to be selectively cleaved by thiols. mdpi.comresearchgate.net This reactivity makes it more suitable as a temporary protecting group or a trigger for molecular sensors than as a core intermediate for building complex, stable drug molecules where the substituent at the 2-position needs to be robust.

Exploration as Enzyme Inhibitors (e.g., Tyrosinase)

Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are sought after for applications in cosmetics (as skin-lightening agents) and medicine to treat hyperpigmentation disorders. nih.govnorthumbria.ac.uk Extensive research has been conducted on benzothiazole derivatives as tyrosinase inhibitors.

Structure-activity relationship studies have revealed that potent tyrosinase inhibition by benzothiazole derivatives is highly dependent on the substituent at the 2-position. Specifically, a 2-aryl substituent, particularly a phenyl ring with hydroxyl groups at the 2- and 4-positions (a resorcinol (B1680541) moiety), is crucial for high inhibitory activity. nih.govmdpi.com For example, the compound 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol was found to be a highly potent competitive inhibitor of tyrosinase, with an IC₅₀ value significantly lower than the standard inhibitor, kojic acid. nih.gov

The structure of this compound, with a thioether linkage to a dinitrophenyl group, does not fit this established pharmacophore model. The absence of the critical 2-aryl-hydroxyl pattern makes it an unlikely candidate for a direct and potent tyrosinase inhibitor.

Development of Cyclin-Dependent Kinase (CDK2) Inhibitors

Cyclin-dependent kinase 2 (CDK2) is a protein kinase that plays a critical role in regulating the cell cycle, and its dysregulation is a hallmark of many cancers. nih.gov This makes CDK2 an attractive target for the development of anticancer drugs. The benzothiazole scaffold has been utilized in the design of CDK2 inhibitors.

Successful benzothiazole-based CDK2 inhibitors are typically hybrid molecules where the benzothiazole moiety is linked to another pharmacophore, such as an oxindole (B195798) core. nih.govresearchgate.net In these designs, the oxindole portion is engineered to fit into the ATP-binding pocket of the kinase, forming key hydrogen bonds and hydrophobic interactions with essential amino acid residues. The benzothiazole part is often oriented towards the solvent-exposed region of the binding site. nih.govresearchgate.net This molecular hybridization strategy has led to the discovery of compounds with potent CDK2 inhibitory activity, with IC₅₀ values in the sub-micromolar range. researchgate.net

The compound this compound does not possess the structural complexity or the specific functional groups required to effectively bind to the ATP pocket of CDK2 according to this design strategy. The research in this area focuses on creating larger, more elaborate structures, and there is no evidence to suggest that this compound is used as an intermediate or a direct inhibitor in this context.

Contributions to Antimicrobial and Antifungal Research

The benzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.net Derivatives of benzothiazole have demonstrated a broad spectrum of antimicrobial and antifungal activities, making them a focal point in the search for new therapeutic agents to combat infectious diseases. researchgate.netijirset.comuop.edu.jo

Research has shown that the antimicrobial efficacy of benzothiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic nucleus. nih.gov For instance, the introduction of specific groups, such as nitro or methoxy (B1213986) moieties on an attached phenyl ring, has been found to enhance antibacterial action against pathogens like Pseudomonas aeruginosa and Escherichia coli. nih.gov Similarly, chloro substitutions have been associated with good antibacterial activity. uop.edu.jo

The mechanisms underlying these antimicrobial effects are varied. Studies have pointed to the ability of benzothiazole derivatives to interact with and inhibit crucial cellular targets. These include bacterial enzymes essential for survival, such as DNA gyrase, uridine (B1682114) diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB), and casdihydrofolate reductase. nih.govmdpi.com Some derivatives also appear to exert their effect by disrupting the integrity of the microbial cell membrane. mdpi.com

In antifungal research, benzothiazole compounds have shown promising activity against a range of pathogenic fungi, including various Candida species and plant pathogens like Fusarium solani. mdpi.commdpi.com The potency of these compounds is often compared to standard antifungal drugs, with some derivatives exhibiting significant inhibitory effects at low concentrations.

| Compound Type | Target Organism | Activity/Finding | Reference |

|---|---|---|---|

| Thiazolidin-4-one derivatives of benzothiazole | P. aeruginosa, E. coli | MIC values of 0.09–0.18 mg/ml, comparable to streptomycin. | nih.gov |

| 6-substituted benzothiazole-based azo dyes | S. typhimurium, K. pneumonia | MIC values of 25–50 μg/ml, equipotent to streptomycin. | nih.gov |

| Amino-benzothiazole Schiff base analogues | E. coli, P. aeruginosa | MIC value of 15.62 μg/ml, equipotent to ciprofloxacin. | nih.gov |

| Benzothiazole derivatives | S. aureus, E. coli | MIC value of 78.125 µg/ml. | nih.gov |

| Benzothiazolylthiazolidin-4-one derivatives | S. aureus, L. monocytogenes | MIC values in the range of 0.10–0.75 mg/mL. | nih.gov |

| 2-(Aryloxymethyl) benzoxazole/benzothiazole derivatives | F. solani, B. cinerea | Some compounds showed IC50 values more potent than the control (hymexazol). | mdpi.commdpi.com |

| Substituted benzothiazol-2-yl-thio)acetate derivatives | Candida krusei | One derivative showed a MIC50 value of 1.95 µg/mL. | researchgate.net |

Investigation in Anticancer Research

The antiproliferative properties of benzothiazole derivatives have made them attractive candidates for the development of novel anticancer agents. nih.govnih.gov These compounds have been shown to be effective against a multitude of cancer cell lines through various mechanisms of action. ijirset.comresearchgate.net

One of the key mechanisms involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. nih.gov Numerous studies have documented the ability of benzothiazole-based compounds to trigger apoptosis in vitro across a wide range of cancers, including those of the prostate, lung, breast, colon, and brain. nih.gov For example, investigations into 2-substituted benzothiazole derivatives have revealed their inhibitory effects on the growth of hepatocarcinoma (HepG2) cells. nih.gov Another study highlighted a novel benzothiazole derivative, compound B7, which significantly inhibited the proliferation of human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines. frontiersin.org

Furthermore, some benzothiazole scaffolds play a crucial role in inhibiting specific enzymes that are overactive in certain cancers, such as the metalloenzyme carbonic anhydrase. ijirset.comnih.gov This targeted inhibition presents a promising strategy, particularly for the development of agents effective against hypoxic tumors. ijirset.comnih.gov

| Compound Type | Cancer Cell Line | Activity/Finding | Reference |

|---|---|---|---|

| 2-substituted benzothiazole derivatives | HepG2 (Hepatocellular carcinoma) | Demonstrated antiproliferative and cytotoxic properties with IC50 values of 38.54 µM and 29.63 µM at 48 hours. | nih.gov |

| N-[4-(benzothiazole-2yl) phenyl]-2-aryloxyacetamide derivatives | Various | Showed remarkable antitumor potential against different cancer cell lines. | nih.govresearchgate.net |

| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (Compound B7) | A431, A549, H1299 | Significantly inhibited cancer cell proliferation. | frontiersin.org |

Research into Antiviral Agents

The versatility of the benzothiazole moiety extends to the field of virology, where its derivatives are continuously being explored as potent antiviral agents. mdpi.comresearchgate.net The fused ring system of benzothiazole allows for functionalization at various positions, enabling the design of novel drugs targeting different viruses. nih.gov

Research has demonstrated the efficacy of benzothiazole analogues against a diverse range of viruses. ijirset.com These include Herpes Simplex Virus (HSV), where certain derivatives caused a 50–61% reduction in viral plaques, and Hepatitis C Virus (HCV), where compounds were found to inhibit the essential viral enzyme RNA-dependent RNA polymerase (RdRp) in a dose-dependent manner. nih.gov Benzothiazole derivatives have also been identified as potential non-nucleoside reverse transcriptase inhibitors (NNRI) for activity against the Human Immunodeficiency Virus (HIV). researchgate.net

More recently, research has expanded into plant viruses. A study on flavonol derivatives containing benzothiazole revealed outstanding in vivo antiviral activity against the Tobacco Mosaic Virus (TMV). nih.gov One compound, L20, showed curative and protective median effective concentrations (EC50) that were superior to the commercial agent ningnanmycin. nih.gov This highlights the potential of benzothiazole-based compounds in agricultural applications as well as human medicine.

| Compound Type | Target Virus | Activity/Finding | Reference |

|---|---|---|---|

| Pyrimido[2,1-b]benzothiazole derivatives | Herpes Simplex Virus 1 (HSV-1) | Potential antiviral effects with a 50–61% reduction in viral plaques. | nih.gov |

| 2-(4-nitroanilino)-6-methylenzothiazole | Hepatitis C Virus (HCV) | Inhibited HCV RNA-dependent RNA polymerase (RdRp) with an EC50 of 8 ± 0.5 µm. | nih.gov |

| Flavonol derivatives containing benzothiazole (Compound L20) | Tobacco Mosaic Virus (TMV) | Curative EC50 of 90.5 μg/mL and protective EC50 of 202.2 μg/mL. | nih.gov |

| Benzothiazole derivatives | Human Immunodeficiency Virus (HIV) | Assumed to act as non-nucleoside reverse transcriptase inhibitors (NNRI). | researchgate.net |

Environmental Research Applications

Benzothiazoles are high-production-volume chemicals used in a variety of industrial and consumer products, which has led to their ubiquitous presence in the environment. nih.gov They are often considered emerging contaminants, with sources including the wear of automobile tires and the use of various rubber products. gdut.edu.cnresearchgate.net This environmental prevalence has led to their use in research as chemical tracers for pollution, particularly for tracking pollutant inputs from surface and highway stormwater runoff into aquatic systems. nih.gov

The specific compound this compound serves as a valuable reagent in analytical chemistry for the detection and quantification of environmental contaminants. chemimpex.com Its unique chemical properties enable it to be used in methods designed to identify specific substances, such as heavy metals, within complex environmental samples. chemimpex.com This application is crucial for environmental monitoring, helping researchers assess the extent of contamination and ensure compliance with safety regulations. chemimpex.com The stability and reactivity of the compound allow for precise and reliable measurements in environmental testing and quality control processes. chemimpex.com

Application as Building Blocks for Dyes and Pigments Research

The benzothiazole core is a fundamental component in the synthesis of various dyes and pigments. chemimpex.com Its aromatic, heterocyclic structure forms the basis of many chromophores. For example, several well-known fluorescent dyes used for the sensitive detection of DNA, such as Thiazole (B1198619) Orange, SYBR Green I, and PicoGreen, contain the benzothiazole structural motif. researchgate.net

Researchers are actively developing novel fluorogenic dyes based on the benzothiazole scaffold. nih.gov One innovative approach involves creating "click-on" dyes, where a non-fluorescent benzothiazole precursor becomes fluorescent upon reacting with a target molecule. nih.gov This is achieved by attaching an electron-deficient alkyne or an electron-rich azide (B81097) group at the 2-position of the benzothiazole ring; the "click" reaction forms a conjugate system that activates fluorescence. nih.gov The ability to fine-tune the photoluminescent properties by modifying the substituents on the benzothiazole ring makes it a highly versatile building block for designing new dyes for advanced applications, including the specific labeling of biomolecules. nih.govresearchgate.net

Role as Adjuvants in Materials Modification Research (e.g., Rubber Cross-linking)

In materials science, benzothiazole derivatives, including this compound, play a critical role as adjuvants, particularly in the rubber industry. They are widely used as vulcanization accelerators, which are substances that decrease the time and temperature required for the cross-linking of rubber polymers with sulfur. uop.edu.jonih.gov

The mechanism of acceleration involves the reaction of the benzothiazole derivative with sulfur to form a polysulfide intermediate. google.com This intermediate is more reactive than elemental sulfur alone and facilitates the formation of sulfur cross-links between polymer chains. This process, known as vulcanization, transforms soft, tacky natural rubber into a durable, elastic material with improved mechanical properties and resistance to environmental factors. chemimpex.comgoogle.com The specific structure of this compound, which contains an "accelerating moiety" (the benzothiazole group) linked through sulfur, is well-suited for this industrial application. google.com

Future Directions and Emerging Research Avenues for 2 2,4 Dinitrophenylthio Benzothiazole

Development of Novel Functional Derivatives with Tailored Properties

The development of novel functional derivatives of 2-(2,4-dinitrophenylthio)benzothiazole (B97576) is a promising avenue for tailoring its physicochemical properties for specific applications. By strategically modifying the core structure, researchers can fine-tune characteristics such as solubility, reactivity, and electronic properties.

Future synthetic strategies are likely to focus on modifications at several key positions on the benzothiazole (B30560) and dinitrophenyl rings. For instance, the introduction of electron-donating or electron-withdrawing groups onto the benzothiazole ring system can modulate the electron density of the molecule, thereby influencing its reactivity and interaction with other substances. Similarly, altering the substitution pattern on the dinitrophenyl moiety could lead to derivatives with customized electronic and optical properties.

The synthesis of these novel derivatives will likely employ a variety of modern organic chemistry techniques. Cross-coupling reactions, for example, could be utilized to introduce new functional groups, while advancements in catalytic systems may enable more efficient and selective syntheses. The overarching goal of this research direction is to create a library of this compound derivatives with a wide range of properties, enabling their application in a diverse array of technological fields.

Table 1: Potential Functional Groups for Derivatization and Their Predicted Effects

| Functional Group | Potential Position of Substitution | Predicted Effect on Properties |

| Alkyl Chains | Benzothiazole or Dinitrophenyl Ring | Increased solubility in nonpolar solvents, altered steric hindrance. |

| Hydroxyl Groups | Benzothiazole or Dinitrophenyl Ring | Increased polarity and potential for hydrogen bonding, improved solubility in polar solvents. |

| Amino Groups | Benzothiazole or Dinitrophenyl Ring | Enhanced coordination with metal ions, potential for further functionalization. |

| Carboxylic Acid Groups | Benzothiazole or Dinitrophenyl Ring | Increased water solubility, ability to form salts and esters. |

Integration into Multi-Component Systems for Synergistic Effects

The integration of this compound into multi-component systems is a key strategy for achieving synergistic effects, where the combined performance of the materials surpasses the sum of their individual contributions. This is particularly relevant in the field of polymer science and materials chemistry.

In the context of rubber vulcanization, where this compound is already utilized as an accelerator, future research could explore its synergistic interactions with other additives. For example, combining it with novel co-accelerators or coupling agents could lead to rubber composites with enhanced mechanical properties, improved thermal stability, and increased durability.

Beyond traditional applications, there is significant potential for incorporating this compound into advanced composite materials. For instance, its integration into polymer matrices containing conductive fillers, such as carbon nanotubes or graphene, could result in materials with unique electrical and mechanical properties. The benzothiazole moiety, with its aromatic structure, could facilitate π-π stacking interactions with these fillers, leading to improved dispersion and enhanced performance.

Furthermore, the development of hybrid materials that combine this compound with inorganic nanoparticles is another exciting prospect. Such systems could exhibit novel optical, electronic, or catalytic properties arising from the synergistic interplay between the organic and inorganic components.

Advanced Computational Studies for Rational Design and Discovery

Advanced computational studies are set to play a pivotal role in the rational design and discovery of new this compound derivatives and their applications. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into the molecular properties and guide experimental efforts.

DFT calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of both the parent compound and its hypothetical derivatives. This information is crucial for understanding the fundamental chemistry of these molecules and for designing new compounds with desired characteristics. For example, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are key parameters in determining the electronic and optical properties of a material.

QSAR models, on the other hand, can establish mathematical relationships between the chemical structure of a series of compounds and their observed activity. By developing QSAR models for specific applications, researchers can screen virtual libraries of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. This approach can significantly accelerate the discovery of new materials with enhanced performance.

Molecular dynamics simulations can also provide insights into the behavior of this compound in complex environments, such as within a polymer matrix or in solution. These simulations can help to understand how the molecule interacts with its surroundings and how these interactions influence its properties and performance.

Table 2: Computational Chemistry Techniques and Their Applications in the Study of this compound

| Computational Technique | Application |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. |

| Quantitative Structure-Activity Relationship (QSAR) | Development of models to predict the activity of new derivatives. |

| Molecular Dynamics (MD) Simulations | Study of the behavior of the molecule in complex environments. |

Exploration of New Application Domains in Interdisciplinary Research

The unique chemical structure of this compound, which combines the versatile benzothiazole scaffold with the electron-withdrawing dinitrophenyl group, opens up possibilities for its application in a wide range of interdisciplinary research areas.

In the field of sensor technology, the benzothiazole moiety is known to be a good fluorophore, and its derivatives have been explored as fluorescent chemosensors for the detection of various ions and molecules. acs.orgnih.govnih.govresearchgate.net The presence of the dinitrophenyl group in this compound could be exploited to develop novel sensors with unique sensing mechanisms, potentially for the detection of specific analytes through changes in fluorescence or color. Recent research has highlighted the potential of benzothiazole derivatives in developing highly sensitive and eco-friendly sensors for environmental and biological monitoring. spectroscopyonline.com

In the realm of optoelectronics, benzothiazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and solar cells due to their favorable electronic and optical properties. research-nexus.netresearchgate.netnih.gov The electronic characteristics of this compound could make it a candidate for investigation as a component in organic electronic devices, either as an electron-transporting material or as a dopant to modify the properties of other organic semiconductors.

Furthermore, the rich biological activity of benzothiazole derivatives in medicinal chemistry suggests that this compound and its future derivatives could be explored for potential pharmaceutical applications. jchemrev.comjchemrev.comresearchgate.netpcbiochemres.com The benzothiazole core is present in a number of compounds with anticancer, antimicrobial, and anti-inflammatory properties. While the dinitrophenyl group is often associated with toxicity, careful molecular design could lead to derivatives with selective biological activity.

The exploration of these new application domains will require a collaborative, interdisciplinary approach, bringing together chemists, materials scientists, physicists, and biologists to fully realize the potential of this intriguing molecule.

常见问题

Q. What are the common synthetic routes for 2-(2,4-Dinitrophenylthio)benzothiazole?

Methodological Answer: The compound can be synthesized via two primary routes:

- Thiol Substitution Reaction : Reacting 2-mercaptobenzothiazole with 2,4-dinitrochlorobenzene in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃). The reaction proceeds via nucleophilic aromatic substitution, where the thiol group replaces the chloride. Purification involves column chromatography or recrystallization from ethanol .

- Suzuki Cross-Coupling : For derivatives, 2-(4-bromophenyl)benzothiazole can undergo coupling with arylboronic acids using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a solvent mixture (e.g., toluene/ethanol/water). This method is useful for introducing diverse substituents .

Characterization : Confirm structure via ¹H/¹³C NMR (aromatic protons at δ 8.42–6.48 ppm, disappearance of –SH signals), IR (C=S stretch ~1250 cm⁻¹), and ESI-MS (e.g., m/z 333 for the parent compound) .

Q. How is the purity and stability of this compound assessed in experimental settings?

Methodological Answer:

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

- Stability : Conduct accelerated degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions. Monitor decomposition via TLC or UV-Vis spectroscopy. The nitro groups may render the compound sensitive to strong reducing agents .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer:

- Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., –NO₂, –F) at the 4-position of the phenyl ring show enhanced antibacterial activity (e.g., MIC = 3.12 µg/mL against S. aureus). Triazole-linked analogues (e.g., compound 7g ) exhibit dual antifungal/antibacterial action due to increased membrane permeability .

- Anticancer Activity : Introducing a propargyloxy group (e.g., compound 5 ) improves cytotoxicity (IC₅₀ = 8.2 µM against HeLa cells) by intercalating DNA or inhibiting topoisomerase II. SAR studies suggest planar benzothiazole scaffolds enhance binding to hydrophobic enzyme pockets .

Data Contradiction Note : While electron-withdrawing groups generally boost activity, over-substitution (e.g., –NO₂ at both 2- and 4-positions) can reduce solubility, limiting bioavailability. This requires balancing lipophilicity (logP) and polar surface area .

Q. How can computational methods (DFT/MD) predict photophysical and reactivity properties?

Methodological Answer: